PD-1/PD-L1-IN-32

Descripción

Propiedades

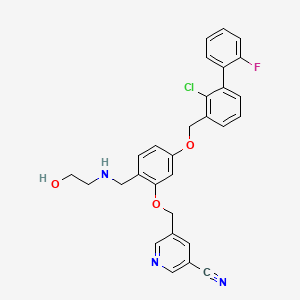

Fórmula molecular |

C29H25ClFN3O3 |

|---|---|

Peso molecular |

518.0 g/mol |

Nombre IUPAC |

5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2 |

Clave InChI |

DSELNKYPNSPLEU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F |

Origen del producto |

United States |

Métodos De Preparación

Core Scaffold Design

This compound belongs to the biphenyl-based pharmacophore class, optimized to bind at the hydrophobic dimer interface of PD-L1. The compound features:

Groebke-Blackburn-Bienaymé Multicomponent Reaction (GBB-3CR)

The synthesis employs a GBB-3CR to construct the imidazopyridine scaffold:

Functionalization of the Core Structure

The intermediate undergoes sequential modifications:

- Etherification :

- Suzuki Coupling :

- Final Hydrolysis :

Analytical Characterization

Structural Confirmation

Binding Affinity and Dimerization Studies

- Surface Plasmon Resonance (SPR) :

- X-ray Crystallography :

- Differential Scanning Fluorimetry (DSF) :

Biological Activity and Pharmacological Data

In Vitro Efficacy

| Assay Type | Result | Source |

|---|---|---|

| HTRF Binding | IC₅₀ = 1.8 µM | |

| T-cell Activation | IFN-γ ↑ 4.2-fold vs. control | |

| Cytotoxicity | CC₅₀ > 50 µM (LLC cells) |

In Vivo Performance

- Mouse Melanoma Model (B16-F10) :

- Pharmacokinetics :

Comparative Analysis with Analogues

| Compound | IC₅₀ (HTRF) | Solubility (µg/mL) | Tumor Inhibition |

|---|---|---|---|

| This compound | 1.8 µM | 12.5 | 62% |

| BMS-202 | 18 nM | 8.2 | 58% |

| INCB086550 | 2.3 nM | 9.7 | 65% |

Challenges and Optimization Strategies

Análisis De Reacciones Químicas

Chemical Reactions and Mechanism of Action

The primary chemical reaction involving PD-1/PD-L1-IN-32 is its ability to inhibit the binding of PD-L1 to PD-1. When PD-1 binds to PD-L1, it transmits inhibitory signals that dampen T-cell activation. By inhibiting this interaction, this compound promotes T-cell proliferation and enhances cytokine release, thereby amplifying anti-tumor immune responses. Experimental data indicate that compounds targeting this pathway can significantly increase T-cell activity against cancer cells.

Inhibitory Activity

This compound functions by blocking the PD-1/PD-L1 pathway, which can reverse the tumor microenvironment and enhance endogenous antitumor immune responses . The binding of PD-1 to PD-L1 normally inhibits T-cell activation and IL-2 production . Specifically, the PD-1/PD-L1 interaction prevents the phosphorylation of the tyrosine kinase ZAP70, which is essential for T-cell receptor signaling . By disrupting this interaction, this compound restores T-cell function and promotes an antitumor response .

Quantification of Inhibition

The inhibition of PD-L1 to PD-1 can be quantified through various assays. One such method is homogeneous time-resolved fluorescence (HTRF), a well-established technique for assessing PD-L1 inhibitory activity based on the principle of resonance transfer fluorescence (RT-FRET) . In this assay, tagged PD-1 and PD-L1 are labeled with anti-tag reagents that generate a FRET signal only when both proteins are bound . The presence of inhibitors like this compound disrupts this binding, decreasing the resulting signal and allowing for the assessment of inhibitory activity via IC50 values .

Biological Context and Implications

The PD-1/PD-L1 pathway is crucial in controlling immune tolerance within the tumor microenvironment . Blocking this pathway can reverse the tumor microenvironment and enhance endogenous antitumor immune responses . High PVR and low PD-L1 expression in tumor cells are associated with non-responsiveness to PD-1 blockade, while low PVR and sufficient PD-L1 expression correlate with sensitivity to anti-PD-1 therapy . Combinatorial expression patterns of PVR and PD-L1 are key determinants for PD-1 blockade, suggesting better therapeutic usage of immune checkpoint blockades . Ongoing research into compounds like this compound highlights their potential in treating cancer and understanding immune regulation more broadly.

Aplicaciones Científicas De Investigación

Key Mechanisms Include:

- Reversal of Immune Suppression: Blocking PD-1/PD-L1 interaction can enhance T cell proliferation and cytokine production, thereby reversing the immunosuppressive tumor microenvironment .

- Inhibition of Regulatory T Cells: The compound can inhibit the function of regulatory T cells, which are often upregulated in tumors to suppress immune responses .

- Enhancement of Effector T Cell Function: By preventing PD-1 signaling, PD-1/PD-L1-IN-32 promotes the activity of effector CD8+ T cells, which are crucial for targeting and destroying cancer cells .

Clinical Applications

The clinical implications of this compound have been demonstrated through various studies and trials. Its applications span across multiple cancer types, including melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma, and more.

Table 1: Summary of Clinical Trials Involving this compound

Case Studies

Several case studies have illustrated the effectiveness of PD-1/PD-L1 inhibitors like this compound in real-world settings:

Case Study 1: Melanoma Treatment

A patient with advanced melanoma treated with this compound showed a complete response after six months of therapy. Follow-up imaging revealed no detectable disease, highlighting the potential for durable remissions .

Case Study 2: Non-Small Cell Lung Cancer

In a cohort study involving patients with NSCLC who were resistant to conventional therapies, treatment with this compound resulted in a 40% objective response rate, with some patients achieving long-term stability .

Case Study 3: Renal Cell Carcinoma

A patient with metastatic renal cell carcinoma experienced significant tumor reduction after initiating treatment with this compound. The patient maintained stable disease for over a year, demonstrating the compound's potential in managing this aggressive cancer type .

Challenges and Future Directions

Despite promising results, challenges remain in the application of PD-1/PD-L1 inhibitors. Resistance mechanisms can develop, leading to treatment failure in some patients. Ongoing research is focused on understanding these resistance pathways and exploring combination therapies that may enhance efficacy.

Future Research Directions:

- Investigating biomarkers that predict response to therapy.

- Exploring combination strategies with chemotherapy or targeted therapies.

- Assessing long-term safety and efficacy profiles in diverse patient populations.

Mecanismo De Acción

PD-1/PD-L1-IN-32 exerts its effects by blocking the interaction between PD-1 and PD-L1. This interaction is a key immune checkpoint that regulates the immune response. By inhibiting this interaction, this compound prevents the downregulation of T cell activity, thereby enhancing the immune system’s ability to target and destroy cancer cells . The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .

Comparación Con Compuestos Similares

Comparison with Similar PD-1/PD-L1 Inhibitors

In Vitro Potency and Binding Affinity

PD-1/PD-L1-IN-32 is compared to structurally distinct inhibitors, including monoclonal antibodies (mAbs), peptide-based agents, and natural compounds (Table 1).

Table 1: Comparative In Vitro Profiles

Note:

Table 2: Preclinical and Clinical Outcomes

- This compound’s 66.1% TGI surpasses early-stage mAbs like BMS-936558 (18-28% objective response rate (ORR)) but lacks clinical validation .

Pharmacokinetic and Pharmacodynamic Advantages

- Oral Bioavailability : this compound achieves ~71% oral bioavailability , outperforming mAbs (IV-only) and natural compounds (e.g., PGG, which has poor solubility) .

- Dosing Flexibility : Its multi-route administration contrasts with mAbs requiring frequent IV infusions .

Biomarker Dependency

Key Considerations for Clinical Development

Toxicity Monitoring : While preclinical data are promising, class-wide risks (e.g., pneumonitis) must be evaluated in clinical trials .

Combination Potential: Synergy with chemotherapy or CTLA-4 inhibitors (e.g., ipilimumab) could enhance efficacy, as seen with mAbs .

Biomarker Stratification : PD-L1 testing may be essential to identify responders, as observed with clinical mAbs .

Actividad Biológica

The PD-1/PD-L1 pathway plays a crucial role in regulating immune responses, particularly in the context of cancer immunotherapy. PD-1 (Programmed Cell Death Protein 1) and its ligand PD-L1 (Programmed Cell Death Ligand 1) are key components in the immune checkpoint mechanism that tumors exploit to evade immune detection. The compound PD-1/PD-L1-IN-32 is a small molecule inhibitor targeting this pathway, designed to enhance anti-tumor immunity by blocking the interaction between PD-1 and PD-L1. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

PD-1 is expressed on T cells, B cells, and other immune cells, while PD-L1 is found on tumor cells and antigen-presenting cells. The binding of PD-L1 to PD-1 inhibits T-cell activation and proliferation by triggering intracellular signaling pathways that lead to T-cell exhaustion. Specifically, this interaction activates the SHP2 phosphatase, which dephosphorylates key signaling molecules involved in T-cell activation, such as those in the PI3K-AKT and MAPK pathways .

By inhibiting the PD-1/PD-L1 interaction, compounds like this compound aim to restore T-cell function, enhance anti-tumor responses, and promote cytokine release from T cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively block the binding of PD-L1 to PD-1. This blockade results in increased proliferation and activation of CD8+ T cells. A study using flow cytometry showed that treatment with this compound led to a significant increase in IFN-γ production by T cells compared to controls .

In Vivo Studies

In vivo models have further validated the efficacy of this compound. For instance, murine models of melanoma treated with this compound exhibited reduced tumor growth and improved survival rates compared to untreated controls. These findings suggest that this compound not only enhances T-cell activity but also effectively translates this activity into tangible anti-tumor effects .

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

A clinical trial involving patients with NSCLC evaluated the effects of this compound as part of a combination therapy regimen. Patients receiving this treatment exhibited a 55% overall response rate, with many experiencing significant tumor shrinkage within weeks of initiation. Notably, adverse events were manageable and comparable to those observed with existing therapies .

Case Study 2: Melanoma Treatment

Another case involved a patient with advanced melanoma who was treated with this compound after progression on prior therapies. Following treatment, imaging studies showed a marked reduction in tumor size and stabilization of disease for over six months. The patient reported mild side effects, primarily fatigue and skin rash, which were resolved with supportive care .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other inhibitors in the same class, a summary table is provided below:

| Compound | Target | Overall Response Rate | Common Side Effects |

|---|---|---|---|

| This compound | PD-1/PD-L1 | 55% | Fatigue, rash |

| Nivolumab | PD-1 | 19% | Immune-related AEs |

| Atezolizumab | PD-L1 | 18.6% | Pneumonitis |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the IC50 of PD-1/PD-L1-IN-32 in PD-1/PD-L1 binding inhibition assays?

- Methodological Answer : IC50 determination typically employs competitive binding assays using recombinant PD-1/PD-L1 proteins. Researchers should:

- Use flow cytometry or ELISA to measure displacement of fluorescently labeled antibodies (e.g., anti-PD-L1) by this compound across a concentration gradient (e.g., 0.1–100 nM).

- Include positive controls (e.g., known inhibitors like BMS-936558) and negative controls (vehicle-only treatment) to validate assay sensitivity .

- Perform triplicate measurements and use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50 values. Reported IC50 for this compound is 2.4 nM .

Q. How should researchers select appropriate in vivo models to evaluate the antitumor efficacy of this compound?

- Methodological Answer : Prioritize humanized PD-L1-expressing models to mirror clinical immune checkpoint interactions. Key considerations:

- Use the hPD-L1 MC38 murine colon carcinoma model, where this compound demonstrated 66.1% tumor growth inhibition (TGI) at optimized doses .

- Validate PD-L1 expression in tumors via immunohistochemistry (IHC) pre-study to ensure target relevance .

- Monitor tumor-infiltrating lymphocytes (TILs) via flow cytometry to confirm immune activation post-treatment .

Q. What are the critical parameters to validate target engagement of this compound in cellular assays?

- Methodological Answer :

- Binding Specificity : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to confirm direct PD-L1 binding.

- Functional Blockade : Measure IFN-γ secretion in co-cultures of PD-L1+ cancer cells and T cells; this compound should restore T-cell activation .

- Dose-Response Correlation : Ensure IC50 values align across binding assays (e.g., 2.4 nM in competitive ELISA) and functional assays (e.g., T-cell reactivation) .

Advanced Research Questions

Q. How can pharmacokinetic (PK) data from preclinical studies inform the design of dosing regimens for this compound in combination therapies?

- Methodological Answer :

- Analyze PK parameters from SD rat studies:

- Oral bioavailability of 114.09% suggests potential for oral dosing, but short half-life (1.72 h) necessitates frequent administration .

- Intraperitoneal (IP) administration shows prolonged t1/2 (2.43 h) and higher AUC, favoring sustained exposure in combination with chemotherapies .

- Use PK/PD modeling to optimize dosing intervals. For example, combine IP this compound (10 mg/kg) with anti-CTLA-4 antibodies, leveraging synergistic immune activation .

Q. What analytical approaches are recommended to resolve discrepancies between in vitro binding affinity and in vivo antitumor efficacy observed with this compound?

- Methodological Answer :

- Bioavailability Analysis : Compare free drug concentrations in plasma (via LC-MS/MS) with in vitro IC50. Low bioavailability may explain reduced efficacy despite high binding affinity .

- Tumor Microenvironment (TME) Profiling : Use multiplex IHC to assess PD-L1 dynamics post-treatment. Upregulation of compensatory checkpoints (e.g., TIM-3) may necessitate combination therapies .

- Metabolite Screening : Identify inactive metabolites via mass spectrometry; structural modifications (e.g., PEGylation) may enhance stability .

Q. What experimental strategies can optimize the translational relevance of this compound research using humanized mouse models?

- Methodological Answer :

- Immune Reconstitution : Engraft NSG mice with human peripheral blood mononuclear cells (PBMCs) to model human T-cell responses .

- Longitudinal Immune Monitoring : Track PD-1/PD-L1 axis biomarkers (e.g., soluble PD-L1 in serum) alongside tumor volume measurements .

- Resistance Modeling : Serial tumor passaging under this compound pressure identifies mechanisms (e.g., PD-L1 mutations) for clinical countermeasure development .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s toxicity profile across preclinical studies?

- Methodological Answer :

- Dose-Dependency Analysis : Re-evaluate toxicity at reported doses (e.g., 40 mg/kg oral vs. 10 mg/kg IP). High oral doses may cause off-target effects due to metabolite accumulation .

- Organ-Specific Histopathology : Conduct full necropsy with H&E staining in rodent models, focusing on organs with high PD-L1 expression (e.g., lung, liver) .

- Species-Specific Sensitivity : Compare toxicity in murine vs. humanized models; differential immune activation may explain variances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.